Methyl 2-bromo-5-hydroxy-4-methylbenzoate
Overview
Description
Methyl 2-bromo-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring
Scientific Research Applications
Methyl 2-bromo-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate, followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent like acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of alcohols from the ester group.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-methylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Methyl 5-hydroxy-4-methylbenzoate:
Methyl 2-bromo-5-methylbenzoate: Lacks the hydroxyl group, leading to variations in its chemical behavior.
Uniqueness
Methyl 2-bromo-5-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl 2-bromo-5-hydroxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXFNAPNIAMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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